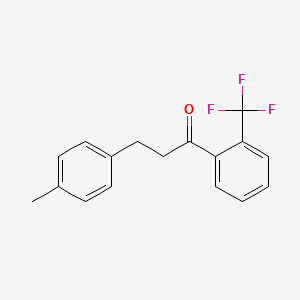

3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-6-8-13(9-7-12)10-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUVQDJQYAVVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644137 | |

| Record name | 3-(4-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-99-5 | |

| Record name | 3-(4-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Method

Overview :

Friedel-Crafts acylation is a widely used method for synthesizing aromatic ketones. This reaction involves the interaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

- Reactants :

- 4-Methylbenzene (p-toluene)

- 2-Trifluoromethylbenzoyl chloride

- Anhydrous aluminum chloride (AlCl₃)

Steps :

- Combine 4-methylbenzene and 2-trifluoromethylbenzoyl chloride in a reaction vessel under anhydrous conditions.

- Add AlCl₃ slowly while maintaining the temperature below 10°C to avoid side reactions.

- Stir the mixture at ambient temperature for one hour to ensure homogeneity.

- Heat the mixture under reflux for two hours to complete the reaction.

-

- Cool the reaction mixture in an ice bath and pour it into an ice-saturated sodium chloride solution.

- Separate the organic phase using diethyl ether extraction, followed by washing with dilute sodium hydroxide solution.

- Dry the organic phase over sodium sulfate and concentrate it under vacuum.

Grignard Reaction Method

Overview :

Grignard reagents are highly reactive organometallic compounds used for forming carbon-carbon bonds. This method involves reacting a Grignard reagent with a nitrile to yield ketones.

- Reactants :

- Magnesium powder

- Anhydrous aluminum chloride (AlCl₃)

- 4-Methylbromobenzene

- Tetrahydrofuran (THF) as solvent

- Propionitrile

Steps :

- Prepare the Grignard reagent by combining magnesium powder, AlCl₃, and 4-methylbromobenzene in THF under reflux conditions (50–80°C). Ensure complete reaction of magnesium by heating for 0.5–1 hour after addition.

- Slowly add propionitrile to the Grignard reagent while stirring, maintaining a slightly boiling state during the addition. React for an additional 1–2 hours to form the intermediate ketone product.

-

- Decompose the addition product by carefully adding hydrochloric acid (3 mol/L) under a cold water bath. Separate inorganic and organic phases using standard extraction techniques.

-

- Remove THF via distillation at normal pressure and purify the crude product through reduced-pressure distillation (temperature range: 180–185°C).

Yield and Characterization :

The yield of this method typically exceeds 75%. Characterization can be performed using techniques such as NMR spectroscopy and GC-MS analysis.

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Friedel-Crafts Acylation | Simple setup; high selectivity | Requires strict temperature control; corrosive reagents |

| Grignard Reaction | Versatile; good yields | Sensitive to moisture; complex workup |

Notes on Optimization

- Temperature Control : Both methods require precise temperature management to prevent side reactions or decomposition of reactants.

- Catalyst Efficiency : High-purity catalysts such as AlCl₃ enhance reaction efficiency but must be handled with care due to their corrosive nature.

- Purification Techniques : Reduced-pressure distillation and recrystallization are essential for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 3-(4-Methylphenyl)-2’-trifluoromethylbenzoic acid.

Reduction: Formation of 3-(4-Methylphenyl)-2’-trifluoromethylpropanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Trifluoromethyl vs. Methoxy Groups: Compared to 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (a phenylphenalenone derivative from Musa plants), the trifluoromethyl group in 3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone exhibits stronger electron-withdrawing effects. In contrast, methoxy groups (-OCH₃) are electron-donating, enhancing ring reactivity but introducing polarity that may affect solubility.

- Methylphenyl vs. Hydroxylated Substituents: The 4-methylphenyl group provides steric bulk without significant polarity, favoring hydrophobic interactions. This contrasts with hydroxylated analogs (e.g., trihydroxy phenalenones), where polar -OH groups enhance hydrogen-bonding capacity but reduce membrane permeability.

Structural and Spectroscopic Differences

- Core Structure: Unlike diarylpyrazoles (e.g., Celecoxib), which feature a pyrazole ring with sulfonamide and trifluoromethyl groups, this compound has a ketone functional group. This distinction impacts biological activity; Celecoxib’s pyrazole core is critical for cyclooxygenase-2 (COX-2) inhibition, while propiophenones may serve as scaffolds for kinase inhibitors or antifungal agents.

- NMR Characteristics: Substituent positions significantly affect NMR shifts. For example, in phenylphenalenones, methoxy groups at C-4' produce distinct $^{13}\text{C}$-NMR signals (δ ~159 ppm), whereas the trifluoromethyl group in the target compound would generate unique $^{19}\text{F}$-NMR resonances (typically δ -60 to -70 ppm).

Data Table: Key Comparisons

Research Findings and Contradictions

- Stereochemical Complexity: Phenylphenalenones exhibit stereochemical variations (e.g., axial vs. equatorial hydroxyls) that influence biological activity. For this compound, stereoelectronic effects of the -CF₃ group may similarly dictate conformational preferences, though this remains unstudied.

- Contradictions in Substituent Roles: While methoxy groups enhance solubility in phenylphenalenones, trifluoromethyl groups in the target compound prioritize metabolic stability over polarity. This highlights a trade-off in substituent selection for drug design.

Biological Activity

3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone, also known by its CAS number 898768-99-5, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, while also providing relevant data tables and summarizing key findings from existing research.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₁₅F₃O. The compound features a trifluoromethyl group and a para-methylphenyl group, contributing to its unique chemical characteristics. Its high boiling point of approximately 363.0 °C and density of about 1.178 g/cm³ indicate its stability under various conditions.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties . Although direct studies on this compound are scarce, similar compounds with structural analogies have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific cellular targets or pathways, potentially modulating enzyme activity or receptor functions, similar to other compounds in its class.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone | C₁₇H₁₅F₃O | Different position of methyl and trifluoromethyl groups |

| 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone | C₁₇H₁₄ClF₃O | Contains a chlorine atom instead of a methyl group |

| 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone | C₁₇H₁₄F₄O | Contains a fluorine atom instead of a methyl group |

The unique combination of the methyl group at the para position and the trifluoromethyl group in this compound may influence its reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.